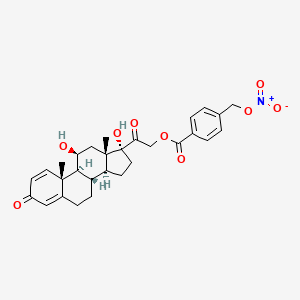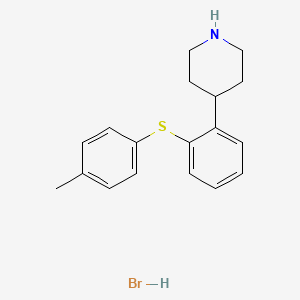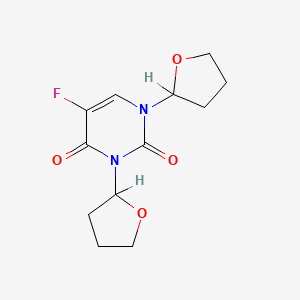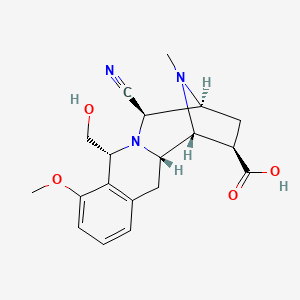
DX-52-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DX-52-1 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in signal transduction pathways involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
1. Clinical Trial in Cancer Treatment
A Phase I clinical trial was conducted on DX-52-1 (7-cyanoquinocarcinol) in patients with refractory solid malignancies. This study aimed to determine the maximum tolerated dose, principal toxicities, and pharmacokinetic behavior of DX-52-1. However, the drug was poorly tolerated even at the maximum tolerated dose, with gastrointestinal toxicities being predominant. The study concluded that DX-52-1, as given by this schedule, did not warrant further investigation in phase II studies due to poor tolerability, inability to achieve necessary drug levels, and lack of treatment responses (Bunnell et al., 2001).
2. Cell Migration Inhibition and Targeting Galectin-3
DX-52-1 was identified as an inhibitor of cell migration in epithelial cells, with research suggesting that its cellular effects result from the targeting of radixin and the multifunctional carbohydrate-binding protein galectin-3. This study expanded the understanding of DX-52-1's protein targets and its role in inhibiting cell migration, suggesting its potential as a therapeutic agent in conditions where cell migration is a factor (Kahsai et al., 2008).
3. Impact on Radixin and Cell Adhesion
Further research into the effect of DX-52-1 on cell migration identified radixin as a relevant molecular target. DX-52-1 binds specifically and covalently to radixin's C-terminal region, disrupting radixin's interactions with both actin and the cell adhesion molecule CD44. This disruption impacts cell migration and adhesion, highlighting DX-52-1's potential applications in influencing these cellular processes (Kahsai et al., 2006).
Propiedades
Número CAS |
96251-59-1 |
|---|---|
Nombre del producto |
DX-52-1 |
Fórmula molecular |
C19-H23-N3-O4 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25)/t11-,12+,13+,14+,15+,18-/m1/s1 |
Clave InChI |
YGWHMSNGVVTUIT-XZTJDVGNSA-N |
SMILES isomérico |
CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@@H](N3[C@H]2C#N)CO)C(=CC=C4)OC)C(=O)O |
SMILES |
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O |
SMILES canónico |
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O |
Sinónimos |
7-Cyanoquinocarcinol; (5R)-5,7,8,9,10,11,11aβ,12-Octahydro-5α-hydroxymethyl-7-cyano-13-methyl-4-methoxy-8β,11β-epiminoazepino[1,2-b]isoquinoline-10β-carboxylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



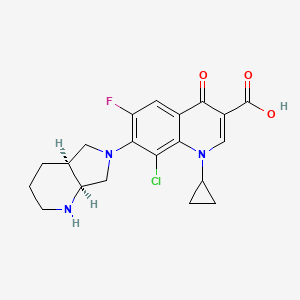
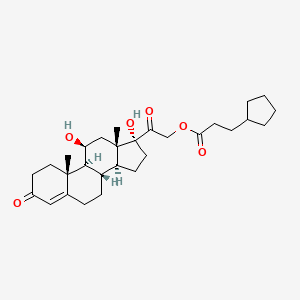
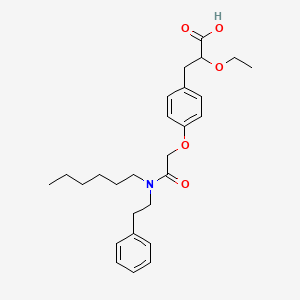
![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)
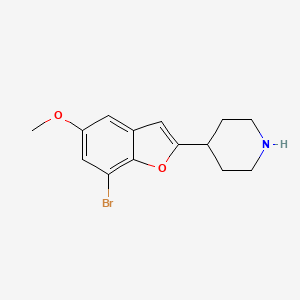
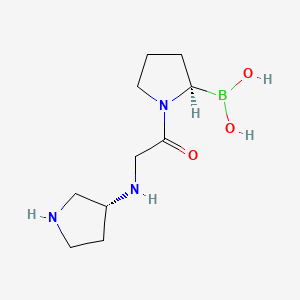
![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)
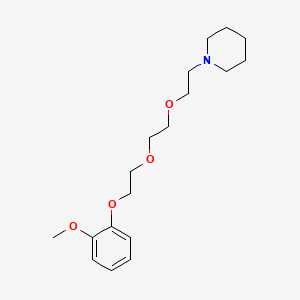
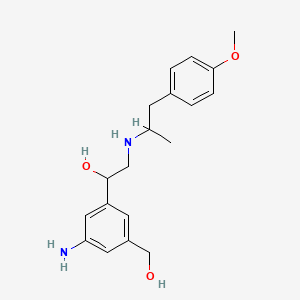
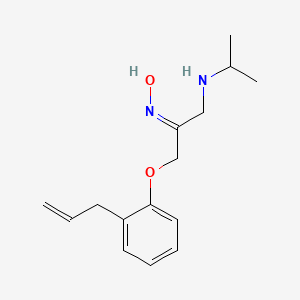
![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)
